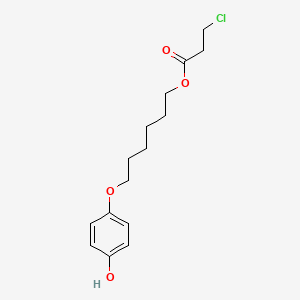
3-Chloropropanoic acid 6-(4-hydroxyphenoxy)hexyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloropropanoic acid 6-(4-hydroxyphenoxy)hexyl ester, commonly known as CP-HPHE, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of 3-chloropropanoic acid, and is used in many biochemical and physiological experiments. CP-HPHE has several unique properties that make it a valuable tool for research in a variety of fields.
Applications De Recherche Scientifique
1. Alternative to Phenolation of Aliphatic Hydroxyls
3-(4-Hydroxyphenyl)propanoic acid, related to 3-Chloropropanoic acid 6-(4-hydroxyphenoxy)hexyl ester, has been explored as a renewable building block in materials science. It enhances the reactivity of molecules towards benzoxazine ring formation, providing specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules. This novel approach has applications in the synthesis of materials with suitable thermal and thermo-mechanical properties for a broad range of uses (Trejo-Machin et al., 2017).
2. Role in Herbicide Degradation
Studies on the herbicide fenoxaprop-ethyl have shown that it hydrolyzes to compounds including ethyl 2-(4-hydroxyphenoxy)propanoate, which is structurally similar to the ester . This research provides insight into the behavior of similar compounds in environmental and agricultural contexts, particularly concerning degradation mechanisms on different clay minerals (Pusino et al., 1996).
3. Potential Formation in Food Products
Research on chloropropanols, closely related to 3-Chloropropanoic acid esters, has revealed their presence in certain foodstuffs, particularly in refined edible oils. Understanding their formation mechanisms, occurrence, and potential health impacts is crucial for food safety and regulation (Hamlet et al., 2011).
4. Applications in Biocatalysis
The enzymatic synthesis of chiral 2-chloropropanoic acids and their ester derivatives, similar in structure to the compound , has been explored. These compounds are important intermediates in the synthesis of various chemicals, particularly herbicides. The study on a novel marine microbial esterase demonstrates the potential for biocatalytic production of optically pure compounds (Cao et al., 2016).
5. Reactions in Organic Synthesis
Research on the microbial reduction of esters structurally similar to this compound has shown their potential in organic synthesis. These esters can be transformed into valuable chiral compounds, useful in pharmaceutical and chemical industries (Cabon et al., 1992).
Safety and Hazards
Mécanisme D'action
3-Chloropropanoic acid 6-(4-hydroxyphenoxy)hexyl ester, also known as 6-(4-Hydroxyphenoxy)hexyl 3-chloropropanoate, is a chemical compound with the molecular formula C15H21ClO4 . This compound is a clear, pale liquid with a molecular weight of 300.78 g/mol . It is often used in laboratory settings for various research and development needs .
Propriétés
IUPAC Name |
6-(4-hydroxyphenoxy)hexyl 3-chloropropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClO4/c16-10-9-15(18)20-12-4-2-1-3-11-19-14-7-5-13(17)6-8-14/h5-8,17H,1-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUNXERWJHZWMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OCCCCCCOC(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

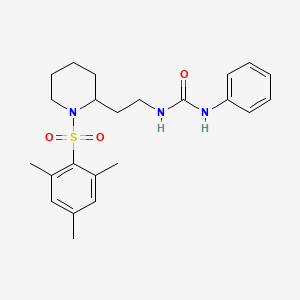
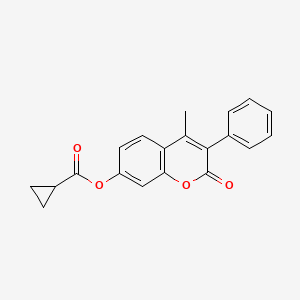

![2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3012179.png)
![(Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3012181.png)
![Methyl 2-[(3-chloropropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B3012182.png)
![Ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3012184.png)
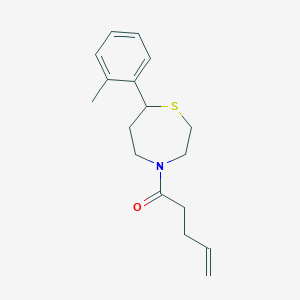
![N-(2-methylbenzo[d]thiazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B3012189.png)

![3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol](/img/structure/B3012192.png)
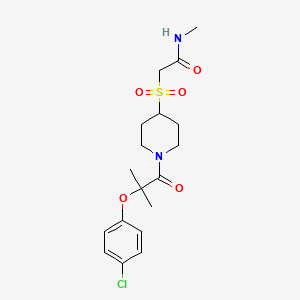

![4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B3012195.png)